AB-001

描述

科学研究应用

作用机制

生化分析

Biochemical Properties

AB-001 plays a significant role in biochemical reactions, particularly through its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with cannabinoid receptors, specifically CB1 and CB2, which are part of the endocannabinoid system. These interactions are primarily agonistic, meaning this compound binds to these receptors and activates them, mimicking the effects of naturally occurring endocannabinoids. This binding can influence various physiological processes, including pain modulation, appetite regulation, and immune response .

Cellular Effects

The effects of 1-Pentyl-3-(1-adamantoyl)indole on cellular processes are profound. In neuronal cells, this compound has been shown to alter cell signaling pathways, particularly those involving cyclic AMP (cAMP) and mitogen-activated protein kinases (MAPKs). These pathways are crucial for cell communication and response to external stimuli. Additionally, this compound can influence gene expression by modulating transcription factors such as CREB (cAMP response element-binding protein), which plays a role in neuronal plasticity and survival . In immune cells, this compound affects cytokine production, thereby impacting inflammatory responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. Its primary action is the activation of cannabinoid receptors, leading to downstream effects on intracellular signaling cascades. This activation can result in the inhibition of adenylate cyclase, reducing cAMP levels and subsequently affecting protein kinase A (PKA) activity. Additionally, this compound can modulate ion channels and neurotransmitter release, further influencing cellular communication and function . These molecular interactions highlight the compound’s potential in modulating various physiological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Pentyl-3-(1-adamantoyl)indole have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur with prolonged exposure to light and heat. Short-term studies have shown that this compound can induce rapid changes in cellular signaling and gene expression, while long-term exposure may lead to alterations in cellular metabolism and function. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile .

准备方法

AB-001的合成涉及在碱如三乙胺存在下,1-金刚烷酰氯与1-戊基吲哚反应 。 该反应通常在室温下用二氯甲烷等有机溶剂进行。 然后使用柱色谱等标准技术纯化产物

化学反应分析

相似化合物的比较

AB-001在结构上与其他几种合成大麻素相关,包括:

属性

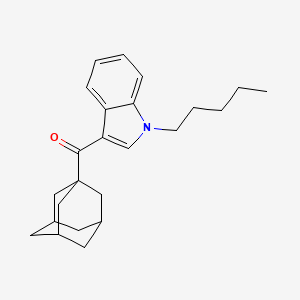

IUPAC Name |

1-adamantyl-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO/c1-2-3-6-9-25-16-21(20-7-4-5-8-22(20)25)23(26)24-13-17-10-18(14-24)12-19(11-17)15-24/h4-5,7-8,16-19H,2-3,6,9-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWDYCMMUPPWQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C34CC5CC(C3)CC(C5)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90158822 | |

| Record name | AB-001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345973-49-0 | |

| Record name | (1-Pentyl-1H-indol-3-yl)tricyclo[3.3.1.13,7]dec-1-ylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345973-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AB-001 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345973490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AB-001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AB-001 (cannabinoid) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H657DIA015 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

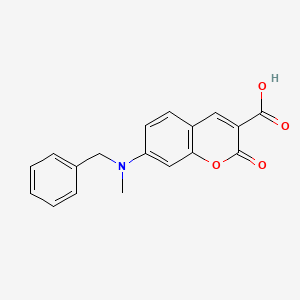

![3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride](/img/structure/B605007.png)